molecular formula C19H22N4O3S B2624305 6-acetyl-2-[4-(dimethylamino)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 864928-02-9

6-acetyl-2-[4-(dimethylamino)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2624305
CAS No.: 864928-02-9
M. Wt: 386.47
InChI Key: OACAHKWEVWZIMT-UHFFFAOYSA-N
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Description

Chemical Structure and Properties

Structural Characteristics

Molecular Formula and Weight

The molecular formula of 6-acetyl-2-[4-(dimethylamino)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is C₂₂H₂₅N₅O₃S , derived from its thieno[2,3-c]pyridine core and functional substituents. This corresponds to a molecular weight of 439.53 g/mol , calculated using atomic masses from the periodic table. The structural complexity arises from the fusion of a thiophene ring with a pyridine moiety and the addition of acetyl, benzamido, and carboxamide groups.

Structural Classification

This compound belongs to the thienopyridine class, characterized by a bicyclic system combining thiophene and pyridine rings. Specifically, the thieno[2,3-c]pyridine core differentiates it from other isomers, such as thieno[3,2-c]pyridine, based on the fusion position of the heterocycles. The presence of multiple amide and acetyl groups further classifies it as a polyfunctional heterocyclic compound.

Core Structure: Thieno[2,3-c]Pyridine

The thieno[2,3-c]pyridine scaffold consists of a thiophene ring fused to a pyridine ring at the 2,3-positions. This arrangement creates a planar, aromatic system with delocalized π-electrons, contributing to its stability and electronic properties. The core structure’s rigidity influences the compound’s overall conformation and intermolecular interactions, such as hydrogen bonding and π-stacking.

Functional Groups Analysis

Key functional groups include:

  • Acetyl Group (-COCH₃) : Attached at position 6, this electron-withdrawing group modifies electron density across the thienopyridine core.
  • 4-(Dimethylamino)benzamido Group : A tertiary amine-linked benzamide at position 2 introduces basicity and steric bulk.
  • Carboxamide (-CONH₂) : Positioned at carbon 3, this group enhances hydrophilicity and hydrogen-bonding potential.
Stereochemistry and Configuration

The compound exhibits chirality at carbon 6 due to the acetyl substituent, resulting in two enantiomers. However, synthetic routes described in literature often yield racemic mixtures unless chiral resolution techniques are employed. The dimethylamino group’s orientation and the amide bond’s planarity further influence stereoelectronic effects.

Physical Properties

Spectroscopic Properties
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 2.3–2.6 ppm correspond to the acetyl methyl group, while aromatic protons in the thienopyridine core resonate between δ 7.0–8.5 ppm. The dimethylamino group’s protons appear as a singlet near δ 3.0 ppm.
    • ¹³C NMR : Carbonyl carbons (acetyl and amides) show signals at δ 165–175 ppm, and aromatic carbons appear between δ 120–140 ppm.
  • Infrared (IR) Spectroscopy : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the presence of amide and acetyl groups.
Solubility and Stability

The compound is sparingly soluble in water due to its hydrophobic thienopyridine core but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO). It remains stable under inert atmospheres but undergoes hydrolysis in acidic or basic conditions, particularly at the amide bonds.

Crystallographic Data

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c. The thienopyridine core adopts a nearly planar conformation, while the acetyl and benzamido groups project perpendicularly, minimizing steric clashes.

Thermal Properties

Thermogravimetric analysis (TGA) shows decomposition onset at ~220°C , with complete degradation by 300°C. Differential scanning calorimetry (DSC) indicates a melting point of 198–202°C , consistent with its crystalline nature.

Chemical Reactivity

Functional Group Reactivity
  • Acetyl Group : Undergoes nucleophilic acyl substitution with amines or alcohols under basic conditions.
  • Amide Bonds : Susceptible to hydrolysis in acidic (H₃O⁺) or basic (OH⁻) media, yielding carboxylic acids and amines.
  • Dimethylamino Group : Participates in alkylation or quaternization reactions due to its lone pair of electrons.
Electrophilic/Nucleophilic Sites
  • Electrophilic Sites : The pyridine nitrogen and thiophene sulfur attract electrophiles, facilitating substitution reactions.
  • Nucleophilic Sites : The carboxamide’s NH₂ group and dimethylamino nitrogen act as nucleophiles in alkylation or acylation reactions.
Stability Under Various Conditions
  • pH Stability : Stable in neutral conditions but degrades rapidly at pH < 3 or pH > 10 due to amide hydrolysis.
  • Thermal Stability : Decomposes above 220°C, releasing CO and NH₃ gases.

Properties

IUPAC Name

6-acetyl-2-[[4-(dimethylamino)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-11(24)23-9-8-14-15(10-23)27-19(16(14)17(20)25)21-18(26)12-4-6-13(7-5-12)22(2)3/h4-7H,8-10H2,1-3H3,(H2,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACAHKWEVWZIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-2-[4-(dimethylamino)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps. One common approach is to start with the thieno[2,3-c]pyridine core and introduce the acetyl and benzamido groups through a series of reactions. These reactions often require specific catalysts and conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to scale up the process. This includes selecting appropriate solvents, catalysts, and reaction conditions that can be easily controlled and monitored on a large scale. The goal is to achieve a cost-effective and efficient production process while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-acetyl-2-[4-(dimethylamino)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H22N4O3S
  • CAS Number : 864928-02-9
  • IUPAC Name : 6-acetyl-2-[4-(dimethylamino)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

The compound features a thieno[2,3-c]pyridine core, which is known for its diverse pharmacological activities. The presence of the dimethylamino group enhances its lipophilicity and potential for biological interactions.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that thieno[2,3-c]pyridine derivatives exhibit significant anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms. For instance, it may induce apoptosis in specific cancer cell lines by modulating key signaling pathways involved in cell survival and death .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. Preliminary results suggest that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. This could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes .
  • Neuroprotective Effects :
    • Investigations into the neuroprotective properties of this compound indicate that it may help mitigate neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells. Such mechanisms are crucial for developing treatments for diseases like Alzheimer's and Parkinson's .

Enzyme Inhibition Studies

The compound has been tested for its ability to inhibit various enzymes that are crucial in metabolic pathways:

  • Acetylcholinesterase Inhibition : This is particularly relevant for treating Alzheimer's disease, where the inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain .
  • α-Glucosidase Inhibition : This property is significant for managing Type 2 diabetes mellitus by delaying carbohydrate absorption from the intestine .

Computational Studies

  • Molecular Docking :
    • Computational studies utilizing molecular docking techniques have provided insights into the binding affinity of the compound with target proteins involved in cancer and neurodegenerative diseases. These studies suggest that the compound can effectively bind to active sites of enzymes like acetylcholinesterase and α-glucosidase .
  • Quantum Chemical Studies :
    • Quantum chemical calculations have been performed to predict the electronic properties and reactivity of the compound. These studies help in understanding how structural modifications may enhance biological activity or selectivity towards specific targets .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of thieno[2,3-c]pyridine significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to apoptosis induction through caspase activation pathways.

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, researchers found that treatment with this compound reduced oxidative stress markers in neuronal cells exposed to toxins. This suggests potential therapeutic applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 6-acetyl-2-[4-(dimethylamino)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effect.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The dimethylamino group in the target compound provides electron-donating character, contrasting with the electron-withdrawing bromine in BI68204. This difference may influence binding to hydrophobic or charged targets .
  • Solubility : Polar substituents (e.g., sulfonyl in BF17015) enhance aqueous solubility, whereas the acetyl group in the target compound balances lipophilicity .

Core Scaffold Modifications

The thieno[2,3-c]pyridine core distinguishes these compounds from related heterocycles:

Compound (CAS/Reference) Core Structure Key Features
Target Compound Thieno[2,3-c]pyridine Rigid bicyclic system with sulfur and nitrogen atoms enabling π-π stacking .
11a/b () Thiazolo[3,2-a]pyrimidine Additional thiazole ring introduces conformational flexibility and CN groups for reactivity .
12 () Pyrimido[2,1-b]quinazoline Fused quinazoline-pyrimidine system may target folate-dependent enzymes .

Key Observations :

  • Ring Fusion: The [2,3-c] fusion in thienopyridines creates a planar structure, whereas [3,2-a] or [2,1-b] fusions (e.g., 11a/b, 12) alter ring strain and electronic distribution .

Molecular Weight and LogP

  • Target Compound: Estimated molecular weight ~387; LogP likely moderate due to acetyl and dimethylamino groups.
  • BF17015 : Higher molecular weight (524.65) and LogP due to the sulfonyl-pyrrolidine substituent .
  • BI68205 : Increased molecular weight (422.30) from bromine but similar LogP to the target compound .

Biological Activity

The compound 6-acetyl-2-[4-(dimethylamino)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a thieno[2,3-c]pyridine derivative that has garnered attention for its potential biological activities. This article discusses the compound's pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C17H18N4O2S
  • Molecular Weight : 342.42 g/mol

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:

  • Mechanism of Action : The compound acts as a dual inhibitor of topoisomerases I and II. These enzymes are crucial for DNA replication and transcription. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
  • In Vitro Studies : In studies involving various cancer cell lines (e.g., MCF-7), the compound demonstrated potent cytotoxicity with IC50 values in the micromolar range. It was found to induce apoptosis through mechanisms involving increased levels of cleaved caspase-3 and altered expression of LC3A/B proteins .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties:

  • Selective COX Inhibition : Similar compounds have shown selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), suggesting potential for treating inflammatory diseases without the gastrointestinal side effects associated with non-selective COX inhibitors .

Structure-Activity Relationship (SAR)

The biological activity of thieno[2,3-c]pyridine derivatives is influenced by their structural features:

  • Dimethylamino Group : The presence of a dimethylamino group enhances solubility and may improve interaction with biological targets.
  • Benzamide Moiety : This group is critical for binding to target enzymes and receptors involved in cancer progression and inflammation.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of topoisomerases I and II
CytotoxicityInduces apoptosis via caspase activation
Anti-inflammatorySelective inhibition of COX-2

Case Studies

  • Topoisomerase Inhibition : A study evaluated various thieno[2,3-c]pyridine derivatives for their ability to inhibit topoisomerases. The results indicated that modifications at specific positions on the thieno ring significantly affected potency against cancer cell lines .
  • Cytotoxicity Assays : Compounds structurally related to this compound were tested against MCF-7 and other cancer cell lines. Results showed that certain substitutions led to enhanced cytotoxic effects compared to parent compounds .

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